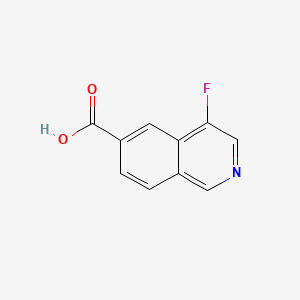

4-Fluoroisoquinoline-6-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinoline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-9-5-12-4-7-2-1-6(10(13)14)3-8(7)9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBBLOQMVYBJJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Synthetic Methodologies of 4 Fluoroisoquinoline 6 Carboxylic Acid

Precursor-Based Synthetic Routes to Fluoroisoquinolines

The formation of the fluoroisoquinoline core is typically achieved through precursor-based routes where the bicyclic system is constructed from acyclic or monocyclic starting materials. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule.

The isoquinoline (B145761) scaffold is a common motif in medicinal chemistry, and several classical name reactions have been developed for its synthesis. nih.gov These methods form the foundation for producing the core ring system, which can then be further functionalized. The most prominent of these cyclization strategies include the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. pharmaguideline.comwikipedia.org

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclodehydration of a β-phenylethylamine that has been acylated. wikipedia.org A Lewis acid, such as phosphorus pentoxide or phosphoryl chloride, promotes the ring closure to form a 3,4-dihydroisoquinoline (B110456) intermediate. This intermediate must then be dehydrogenated, often using a catalyst like palladium, to yield the aromatic isoquinoline ring. pharmaguideline.com

Pictet-Spengler Synthesis: In this reaction, a β-phenylethylamine is condensed with an aldehyde or ketone to form an imine. pharmaguideline.com The subsequent acid-catalyzed cyclization directly yields a 1,2,3,4-tetrahydroisoquinoline. wikipedia.org Similar to the Bischler-Napieralski reaction, an oxidation step is required to achieve the fully aromatic isoquinoline system. This method is particularly mild when the phenyl ring contains electron-donating substituents. pharmaguideline.com

Pomeranz-Fritsch Reaction: This method provides a direct route to the aromatic isoquinoline core. It involves the acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetoaldehyde diethyl acetal. wikipedia.orgorganicreactions.org The reaction proceeds through the formation of a benzalaminoacetal intermediate, which then undergoes cyclization to form the isoquinoline nucleus. organicreactions.org

Table 1: Comparison of Key Cyclization Reactions for Isoquinoline Synthesis

| Reaction Name | Precursors | Key Conditions | Primary Product |

|---|---|---|---|

| Bischler-Napieralski | Acylated β-phenylethylamine | Lewis acid (e.g., POCl₃, P₂O₅), followed by oxidation | 3,4-Dihydroisoquinoline (then aromatized) |

| Pictet-Spengler | β-phenylethylamine, Aldehyde/Ketone | Acid catalyst, followed by oxidation | 1,2,3,4-Tetrahydroisoquinoline (then aromatized) |

| Pomeranz-Fritsch | Benzaldehyde, Aminoacetoaldehyde acetal | Strong acid catalyst (e.g., H₂SO₄) | Isoquinoline |

Introducing a fluorine atom at a specific position on the isoquinoline ring is a significant synthetic challenge. The strategy for fluorination can be broadly divided into two categories: adding the fluorine after the isoquinoline ring has been formed (late-stage fluorination) or incorporating a fluorine-containing precursor during the ring closure process.

Late-stage fluorination involves the introduction of a fluorine atom onto a pre-existing isoquinoline scaffold. rsc.org This approach is valuable for the diversification of complex molecules. A common and effective method for introducing fluorine at the C4 position is through a Sandmeyer-type reaction, specifically the Balz-Schiemann reaction. This process typically involves the following sequence:

Nitration: The isoquinoline ring is nitrated to introduce a nitro group, which serves as a precursor to an amine.

Reduction: The nitro group is reduced to an amino group (-NH₂).

Diazotization: The aminoisoquinoline is treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt.

Fluorination: The diazonium salt is then decomposed in the presence of a fluoride (B91410) source, such as fluoroboric acid (HBF₄), to yield the 4-fluoroisoquinoline (B1268607). quickcompany.in

A patent for the synthesis of 4-Fluoroisoquinoline describes a similar pathway starting from 4-bromoisoquinoline, which is converted to 4-aminoisoquinoline (B122460) via ammonolysis, followed by the diazotization and decomposition of the resulting diazonium fluoroborate salt to introduce the fluorine. quickcompany.in

An alternative and often more regioselective strategy is to use a starting material that already contains the fluorine atom. This ensures the fluorine is positioned correctly from the outset, avoiding issues with regioselectivity that can arise during late-stage functionalization.

One modern approach involves the palladium-catalyzed annulation of a fluorine-containing alkyne with a 2-halobenzylidenamine. acs.orgnih.gov For the synthesis of a 4-fluoroisoquinoline, a reaction can be designed between a fluorinated alkyne and an imine derived from a substituted 2-iodobenzaldehyde. This carbopalladation reaction proceeds smoothly to give the 4-fluoroalkylated isoquinoline as a single regioisomer in high yield. acs.orgthieme-connect.com

Another established principle is the use of fluorinated aromatic precursors in classical cyclization reactions. For instance, in the related Gould-Jacobs reaction for quinoline (B57606) synthesis, a fluoroaniline (B8554772) can be reacted with diethyl ethoxymethylenemalonate, followed by thermal cyclization and hydrolysis to produce a fluoro-quinoline-carboxylic acid. lookchem.com This principle of using a pre-fluorinated benzene-ring precursor is directly applicable to isoquinoline syntheses like the Pomeranz-Fritsch reaction, where a fluorinated benzaldehyde would be used as a starting material.

Table 2: Comparison of Regioselective Fluorination Strategies

| Strategy | Description | Key Intermediates / Precursors | Advantages |

|---|---|---|---|

| Late-Stage Fluorination | Fluorine is added to a fully formed isoquinoline ring. | 4-Aminoisoquinoline, Diazonium fluoroborate salt | Useful for diversifying existing complex scaffolds. |

| Fluorine during Ring Closure | A fluorine-containing starting material is used in the cyclization reaction. | Fluorinated benzaldehyde, Fluorinated alkyne | High regioselectivity, avoids harsh late-stage conditions. |

The final key structural feature of the target molecule is the carboxylic acid at the C6 position. This functional group is typically introduced by modifying a precursor moiety already present on the benzene (B151609) portion of the isoquinoline ring.

The most direct and common method for installing a carboxylic acid group on an aromatic ring is through the oxidation of a methyl group (-CH₃). To synthesize 4-Fluoroisoquinoline-6-carboxylic acid, a synthetic route would be designed to first produce 4-Fluoro-6-methylisoquinoline. This intermediate would then be subjected to strong oxidizing conditions to convert the methyl group into a carboxylic acid.

Several reagents are effective for this transformation. The choice of oxidant depends on the stability of the other functional groups on the molecule, particularly the C-F bond.

Potassium Permanganate (KMnO₄): This is a powerful and widely used oxidizing agent for converting alkyl side chains on aromatic rings to carboxylic acids. The reaction is typically carried out in a basic aqueous solution under heat. chemspider.com

Selenium Dioxide (SeO₂): This reagent is also capable of oxidizing methyl groups on isoquinoline rings to carboxylic acids. The reaction conditions, such as temperature, can influence whether the oxidation stops at the aldehyde or proceeds to the carboxylic acid. thieme-connect.de

Nickel Peroxide: This reagent has been shown to be effective for the oxidation of methylquinolines to their corresponding carboxylic acids in an aqueous base at room temperature. tandfonline.com

Table 3: Reagents for the Oxidation of an Aryl Methyl Group

| Oxidizing Agent | Typical Conditions | Notes |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Aqueous base (e.g., NaOH, Pyridine), Heat | Powerful, cost-effective, but can be harsh. |

| Selenium Dioxide (SeO₂) | High temperature | Can sometimes be controlled to yield aldehydes. |

| Chromic Acid (H₂CrO₄) | Generated in situ from CrO₃ or Na₂Cr₂O₇ in H₂SO₄ | Strong oxidant, generates chromium waste. |

| Nickel Peroxide | Aqueous base, Room temperature | Milder conditions compared to KMnO₄. |

Carboxylic Acid Group Incorporation Methods

Direct Carboxylation Reactions

Direct carboxylation refers to the introduction of a carboxylic acid group onto a pre-formed isoquinoline scaffold. In the context of synthesizing this compound, this typically involves a precursor such as 4-fluoro-6-halo-isoquinoline (e.g., 4-fluoro-6-bromo-isoquinoline).

One of the most effective methods for this transformation is through palladium-catalyzed carbonylation. capes.gov.brau.dk This reaction involves treating the aryl halide precursor with carbon monoxide (CO) in the presence of a palladium catalyst and a suitable nucleophile. Silacarboxylic acids can serve as an in situ source of carbon monoxide, offering a practical alternative to using CO gas directly. capes.gov.brau.dk The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) complex, CO insertion into the aryl-palladium bond, and subsequent nucleophilic attack to release the carboxylic acid derivative.

Another classical approach involves the formation of an organometallic intermediate. The 4-fluoro-6-bromo-isoquinoline precursor can be converted into an organolithium or Grignard reagent by reaction with an organolithium reagent (like n-butyllithium) or magnesium metal, respectively. This highly reactive intermediate is then quenched with carbon dioxide (CO2), followed by an acidic workup to yield the desired carboxylic acid.

| Method | Precursor | Key Reagents | Catalyst/Conditions | Product |

| Palladium-Catalyzed Carbonylation | 4-Fluoro-6-bromo-isoquinoline | Carbon Monoxide (CO) or CO source (e.g., silacarboxylic acids), Base | Palladium complex (e.g., Pd(OAc)2), Ligand (e.g., phosphine) | This compound |

| Organometallic Carboxylation | 4-Fluoro-6-bromo-isoquinoline | 1. Mg or n-BuLi2. CO23. H3O+ | Anhydrous ether or THF, Low temperature | This compound |

Convergent and Divergent Synthetic Strategies

Multi-Step Reaction Protocols

A multi-step synthesis provides a robust and often high-yielding route to the target molecule by isolating and purifying intermediates at each stage. A plausible pathway begins with a substituted phenylacetonitrile, such as 3-bromophenylacetonitrile.

A representative multi-step sequence is as follows:

Formation of the Isoquinoline Core : The synthesis often begins by constructing the core heterocyclic system. While numerous methods exist for isoquinoline synthesis, a common approach involves the Pomeranz–Fritsch–Bobbitt reaction or modifications thereof.

Fluorination : Introduction of the fluorine at the C4 position can be a critical step. One method involves a diazotization-fluorination sequence (Balz–Schiemann reaction) starting from 4-aminoisoquinoline. The amino group is converted to a diazonium fluoroborate salt, which upon thermal decomposition, yields the 4-fluoroisoquinoline. quickcompany.in

Halogenation at C6 : To enable the final carboxylation step, a halogen, typically bromine, is introduced at the 6-position of the 4-fluoroisoquinoline intermediate. This is usually achieved through electrophilic aromatic substitution.

Carboxylation : The final step involves the conversion of the 4-fluoro-6-bromo-isoquinoline intermediate into the target carboxylic acid using one of the direct carboxylation methods described previously (e.g., palladium-catalyzed carbonylation). capes.gov.br

This stepwise approach allows for optimization at each stage, ensuring a reliable supply of the final product.

One-Pot Synthetic Procedures

One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation without isolating intermediates, saving time, reagents, and solvents. While a specific one-pot synthesis for this compound is not widely documented, analogous procedures for related quinoline and isoquinoline derivatives suggest its feasibility. google.comrsc.orgresearchgate.net

A hypothetical one-pot strategy could involve the palladium- and copper-catalyzed coupling of a suitably substituted o-iodobenzaldehyde imine with a terminal acetylene, followed by an in situ cyclization to form the isoquinoline ring. organic-chemistry.org If the starting materials contain the necessary fluorine and a masked carboxylic acid precursor, this could significantly shorten the synthesis. For instance, a Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid in one pot to form a quinoline-4-carboxylic acid, demonstrates the power of this approach for related heterocycles. researchgate.netmdpi.com

Modern Catalytic Approaches in Isoquinoline Synthesis

The synthesis of complex heterocyclic molecules like isoquinolines has been revolutionized by modern catalytic methods, particularly those employing transition metals.

Transition Metal-Catalyzed Reactions

Transition metals, especially palladium, have become indispensable in the synthesis of isoquinolines and their derivatives. They catalyze a wide array of reactions, including cross-coupling, C-H activation, and carbonylation, enabling the construction of the isoquinoline core and the introduction of various functional groups with high efficiency and selectivity.

Palladium catalysis is particularly relevant to the synthesis of this compound.

Aryl-Fluoroalkyl Bond Formation: Decarbonylative cross-coupling reactions catalyzed by palladium can form aryl-fluoroalkyl bonds. This involves coupling fluoroalkylcarboxylic acid-derived electrophiles with aryl organometallics. nih.gov While not a direct route to the target molecule, this highlights palladium's utility in creating C-F bonds.

Carbonylation Reactions: As detailed in section 1.1.3.2, the palladium-catalyzed carbonylation of 4-fluoro-6-bromo-isoquinoline is a key transformation for installing the C6-carboxylic acid group. capes.gov.brau.dk This method is valued for its functional group tolerance and generally high yields. The reaction conditions can be fine-tuned by selecting the appropriate palladium precursor, ligand, base, and solvent.

| Catalyst System | Reaction Type | Reactants | Significance |

| Pd(dppf)Cl2 / Na2CO3 | Suzuki Cross-Coupling | Aryl boronic acids, Aryl halides | Formation of C-C bonds to build complex molecular scaffolds. mdpi.com |

| Pd(OAc)2 / Phosphine Ligand | Carbonylation | Aryl halide, Carbon monoxide | Direct introduction of a carboxylic acid function from a halide. capes.gov.br |

| Palladium/Copper Catalysis | Coupling/Cyclization | o-halobenzaldehyde imine, Terminal acetylene | Construction of the isoquinoline ring system. organic-chemistry.org |

The strategic application of these palladium-catalyzed reactions is central to the efficient and modern synthesis of this compound and its analogs.

Copper-Catalyzed Annulation Reactions

Copper-catalyzed reactions have become a cornerstone for the synthesis of nitrogen-containing heterocycles, including isoquinolines and their derivatives. researchgate.net These methods are valued for the lower cost and toxicity of copper compared to other transition metals like palladium. researchgate.net Annulation, or ring-forming, reactions using copper catalysts provide efficient pathways to construct the isoquinoline skeleton.

One relevant approach is the copper-catalyzed domino reaction for the synthesis of highly substituted isoquinolone-4-carboxylic acids. nih.gov This strategy involves an Ugi four-component reaction (Ugi-4CR) followed by a copper-catalyzed intramolecular C-N coupling. nih.gov Although this produces an isoquinolone, subsequent chemical modifications could potentially yield the target isoquinoline. A typical reaction might involve 2-halobenzoic acids, ammonia, an aldehyde, and an isocyanide as starting materials. nih.gov The key copper-catalyzed cyclization step often utilizes a simple catalyst like copper(I) iodide (CuI) without the need for complex ligands. nih.gov

The general applicability of copper-catalyzed methods is broad. For instance, a palladium-catalyzed coupling of o-iodobenzaldehyde imines with terminal acetylenes, followed by a copper-catalyzed cyclization, yields isoquinolines in excellent yields. organic-chemistry.orgorganic-chemistry.org Another strategy involves the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines. organic-chemistry.org These examples underscore the versatility of copper catalysis in forming the core isoquinoline structure, which could be tailored for the synthesis of this compound by selecting appropriately substituted precursors.

Table 1: Example of Copper-Catalyzed Synthesis of Isoquinolone-4-Carboxylic Acid Derivatives This table is based on a general protocol for related compounds and illustrates a potential synthetic approach.

| Component | Role | Example Precursor for Target Synthesis |

|---|---|---|

| 2-Halobenzoic Acid | Aryl source for the fused benzene ring | 2-Bromo-5-carboxy-fluorobenzene |

| Ammonia | Nitrogen source for the heterocycle | Ammonia |

| Aldehyde | Source of C1 and its substituent | Formaldehyde |

| Isocyanide | Introduces the N2 substituent | tert-Butyl isocyanide |

| Catalyst System | Promotes intramolecular C-N coupling | CuI / Base (e.g., Cs₂CO₃) |

| Solvent | Reaction Medium | Dioxane |

| Temperature | Reaction Condition | 80-120 °C |

Organocatalytic Methods

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis, offering metal-free alternatives for constructing complex molecular architectures. For the synthesis of isoquinoline scaffolds, organocatalytic cascade reactions represent a sophisticated approach. rsc.org

One such strategy involves a trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade to produce highly functionalized hydroisoquinolines. rsc.org While this method yields a reduced (hydroisoquinoline) core, subsequent aromatization steps could lead to the desired isoquinoline. The use of chiral organocatalysts, such as diarylprolinol silyl (B83357) ethers, can induce high levels of stereoselectivity in these transformations.

Another relevant organocatalytic approach is the acid-catalyzed oxidative cyclization. For example, trifluoroacetic acid (TFA) has been used to catalyze the reaction of isatins with 1,2,3,4-tetrahydroisoquinolines to form complex quinazolinone structures. nih.gov While the product is different, the principle of acid-catalyzed cyclization is a key concept in isoquinoline synthesis, including the classic Pictet-Spengler reaction, which can be rendered asymmetric using chiral phosphoric acids.

Nanocatalyst Applications in Green Synthesis

The use of nanocatalysts is a rapidly growing area in chemistry, driven by the desire for more efficient, selective, and sustainable chemical processes. taylorfrancis.com Nanocatalysts offer advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity, and the potential for easy recovery and recycling. taylorfrancis.comacs.org

Various metal-based nanocatalysts, including those based on copper, iron, cobalt, and gold, have been successfully employed for the synthesis of quinolines and, by extension, isoquinolines. acs.orgnih.gov For instance, copper nanoparticles (Cu NPs) supported on nitrogen-doped silica (B1680970) have been used to synthesize 3-acylquinolines from 2-aminoaryl alcohols and α,β-unsaturated ketones. nih.gov The high efficiency and potential for catalyst recycling make this a green synthetic route.

Metal-organic frameworks (MOFs) have also been used as platforms for nanocatalysts. An IRMOF-3/PSTA/Cu nanomaterial was effective in a one-pot, multicomponent synthesis of quinoline derivatives. nih.gov The synthesis of pyrrolo-isoquinoline derivatives has been achieved using KF/clinoptinolite nanoparticles as a catalyst in an aqueous medium, highlighting the green credentials of this approach. taylorfrancis.com These examples demonstrate that nanocatalysis provides a versatile and environmentally friendly platform that could be adapted for the synthesis of functionalized isoquinolines like this compound.

Table 2: Overview of Nanocatalysts in Heterocycle Synthesis

| Nanocatalyst Type | Metal/Support | Application in Heterocycle Synthesis | Key Advantages |

|---|---|---|---|

| Supported Metal NPs | Copper on N-doped Silica | Synthesis of 3-acylquinolines | High activity, recyclability |

| Metal-Organic Framework (MOF) | IRMOF-3/PSTA/Cu | One-pot synthesis of quinoline derivatives | High porosity, stability, good yields (85-96%) nih.gov |

| Natural Mineral-Based | KF/Clinoptinolite | Synthesis of pyrrolo-isoquinolines in water | Green solvent, affordability taylorfrancis.com |

| Cobalt Nanocatalyst | Cobalt-based | Selective reductive annulation for quinoline synthesis | High selectivity |

Stereoselective Synthesis of Fluoroisoquinoline Carboxylic Acid Derivatives

Stereoselective synthesis is crucial when a molecule contains chiral centers, as different stereoisomers can have vastly different biological activities. For a derivative of this compound, stereocenters could be introduced, for example, by reducing the heterocyclic ring to a tetrahydroisoquinoline.

The diastereoselective synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been achieved through a combination of the Petasis reaction and a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com This approach uses a chiral amine derived from (R)-phenylglycinol to direct the stereochemical outcome. mdpi.com Such a strategy could potentially be adapted to control the stereochemistry at the C1 position of a tetrahydro-derivative of the target molecule.

Organocatalysis is a premier tool for enantioselective synthesis. The addition of nucleophiles to isoquinolinium ions, activated by a chiral catalyst, can generate 1-substituted tetrahydroisoquinolines with high enantioselectivity. researchgate.net Chiral phosphoric acids, for instance, are effective catalysts for asymmetric versions of the Pictet-Spengler and Reissert reactions, which are classic methods for isoquinoline synthesis. researchgate.net These organocatalytic methods provide a powerful avenue for accessing chiral fluorinated isoquinoline carboxylic acid derivatives.

Process Optimization and Scale-Up Considerations in Chemical Synthesis

Moving a synthetic route from a laboratory-scale discovery to large-scale industrial production requires careful process optimization and scale-up considerations. The goal is to develop a process that is safe, cost-effective, robust, and environmentally friendly, while consistently producing the final product with high purity and yield.

Reaction Condition Optimization

Optimizing reaction conditions is a critical step in developing a scalable synthesis. This involves systematically studying the effect of various parameters on the reaction's outcome. Key variables include:

Temperature: Affects reaction rate and selectivity. Some reactions may require cryogenic conditions to enhance selectivity, while others need elevated temperatures to proceed at a reasonable rate.

Solvent: The choice of solvent can influence solubility, reaction rates, and even the reaction pathway. For industrial processes, factors like cost, safety (flammability), and environmental impact (e.g., using water as a green solvent) are paramount. nih.gov

Catalyst Loading: Reducing the amount of catalyst needed (especially if it's a precious metal) is crucial for cost-effectiveness. Optimization aims to find the lowest possible catalyst loading that maintains high yield and reaction rate.

Concentration: Running reactions at higher concentrations is generally preferred on a large scale to maximize reactor throughput and minimize solvent waste.

Reaction Time: Shorter reaction times increase productivity. Optimization involves monitoring the reaction progress to determine the point at which the reaction is complete, avoiding unnecessary energy consumption and potential side-product formation.

Design of Experiments (DoE) is a statistical methodology often employed to efficiently explore the effects of multiple variables simultaneously, allowing for the rapid identification of optimal reaction conditions.

Purification Techniques for High-Purity Product Isolation

Achieving high purity is non-negotiable, particularly for pharmaceutical compounds. The choice of purification method depends on the physical properties of the target compound and its impurities.

Crystallization: This is often the most desirable method for purifying solid compounds on a large scale. It is highly effective at removing small amounts of impurities and can provide the product in a stable, easily handled crystalline form. The process involves selecting an appropriate solvent or solvent system from which the product crystallizes in high yield and purity upon cooling or addition of an anti-solvent. A method for purifying a related quinolinecarboxylic acid derivative involved heating the compound in a solvent like N,N-dimethylformamide (DMF), followed by cooling to precipitate purified crystals. google.com

Chromatography: While indispensable for purification in a research setting, large-scale column chromatography can be expensive and generate significant solvent waste. It is typically reserved for high-value products or when crystallization is not feasible.

Extraction: Liquid-liquid extraction is a common workup procedure used to separate the product from impurities based on their differing solubilities in immiscible solvents (e.g., an organic solvent and water). The pH of the aqueous layer can be adjusted to facilitate the separation of acidic or basic compounds.

Distillation: For volatile compounds, distillation can be an effective purification method, but it is less applicable to complex, non-volatile molecules like the target compound.

The final isolation and drying of the purified product are also critical steps that must be controlled to ensure the stability and quality of the this compound.

Chemical Reactivity and Derivatization Strategies for 4 Fluoroisoquinoline 6 Carboxylic Acid

Chemical Transformations of the Isoquinoline (B145761) Core

The isoquinoline ring system is susceptible to a variety of chemical transformations, allowing for the introduction of diverse functional groups. The presence of the fluorine atom and the carboxylic acid group influences the regioselectivity and reactivity of these transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In isoquinoline, the benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyridine ring. youtube.com The fluorine atom at the 4-position and the carboxylic acid at the 6-position are both deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com

The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence on the isoquinoline ring can lead to complex regiochemical outcomes. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.orgmasterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the isoquinoline core, particularly for introducing nitrogen, oxygen, and sulfur nucleophiles. nih.gov The fluorine atom at the C4 position of the isoquinoline ring is a good leaving group in SNAr reactions, especially when the ring is activated by electron-withdrawing groups. youtube.comyoutube.com The rate-determining step in these reactions is typically the initial attack of the nucleophile on the carbon atom bearing the leaving group. youtube.com

The isoquinoline nitrogen atom makes the pyridine ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the C1 position. youtube.com The presence of the fluorine atom at C4 provides an additional site for nucleophilic displacement. The reaction of fluoro-aromatic compounds with amines, such as polyvinylamine, has been shown to proceed via nucleophilic substitution. researchgate.net For example, the synthesis of various quinoline-3-carboxylic acid derivatives often involves the displacement of a halogen at the 7-position by a piperazine derivative. google.comnih.govresearchgate.net

Metalation and Cross-Coupling Reactions

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. mdpi.com The fluorine atom in fluoroaromatic compounds can act as an ortho-directing group in lithiation reactions. mdpi.com This allows for the introduction of electrophiles at the position adjacent to the fluorine atom.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, are versatile methods for forming carbon-carbon and carbon-heteroatom bonds, respectively. mdpi.com These reactions have become indispensable in drug discovery and development. mdpi.com Carboxylic acids can be used as coupling partners in decarboxylative cross-coupling reactions, providing an alternative to traditional organohalides. nih.govwikipedia.orgrsc.org In the context of 4-fluoroisoquinoline-6-carboxylic acid, the carboxylic acid group could potentially be used in such a transformation, although the presence of the fluorine atom and the isoquinoline nitrogen may influence the reaction conditions. It is important to note that the presence of a free carboxylic acid may interfere with some cross-coupling reactions, often requiring additional base or protection of the acid group as an ester. reddit.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 6-position of 4-fluoroisoquinoline (B1268607) is a versatile handle for a wide range of chemical modifications.

Esterification and Amidation Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common derivatization strategy. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a widely used method. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org This reaction is an equilibrium process, and to drive it towards the product, either a large excess of the alcohol is used, or the water formed is removed. masterorganicchemistry.comlibretexts.org Various acid catalysts can be employed, including sulfuric acid and tosic acid. masterorganicchemistry.com Other methods for esterification include reaction with dialkyl dicarbonates in the presence of a Lewis acid. organic-chemistry.org For instance, the synthesis of certain quinazoline derivatives involves Fischer esterification of a carboxylic acid with an appropriate alcohol using a catalytic amount of sulfuric acid. mdpi.com

Amidation: The formation of amides from carboxylic acids is a cornerstone of medicinal chemistry. mdpi.com Direct amidation of a carboxylic acid with an amine is challenging due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid typically needs to be activated. mdpi.com A variety of coupling reagents have been developed for this purpose. researchgate.net Alternatively, catalysts such as those based on titanium, like TiF₄, can promote the direct amidation of carboxylic acids with amines. researchgate.net

Carboxylic Acid Activation Strategies

To facilitate reactions such as amidation, the carboxylic acid group must be activated to enhance its electrophilicity. youtube.com This is because the hydroxyl group of a carboxylic acid is a poor leaving group. youtube.com Common activation strategies include:

Conversion to Acyl Chlorides: Treatment of the carboxylic acid with reagents like thionyl chloride or oxalyl chloride converts it into a highly reactive acyl chloride. This intermediate readily reacts with nucleophiles like amines and alcohols. nih.gov

Use of Coupling Reagents: A wide array of coupling reagents are available to promote amide bond formation. These reagents react with the carboxylic acid to form a more reactive intermediate in situ. Examples include carbodiimides like DCC and EDC, as well as phosphonium and uronium-based reagents like PyBOP and HATU. researchgate.net

Formation of Mixed Anhydrides: Carboxylic acids can be activated by converting them into mixed anhydrides, for example, by reaction with acyl phosphates. youtube.com

Catalytic Activation: Recent advances have led to the development of catalytic methods for carboxylic acid activation. For example, formamides can catalyze the conversion of carboxylic acids into acid chlorides using cost-effective reagents like trichlorotriazine (TCT). nih.govorganic-chemistry.org

Decarboxylation Pathways

The removal of the carboxylic acid group from the 6-position of the isoquinoline ring, a process known as decarboxylation, can be a critical step in the synthesis of certain derivatives. This transformation can be achieved through several methodologies, each with its own set of conditions and potential outcomes. The choice of decarboxylation method often depends on the desired final product and the compatibility of other functional groups within the molecule.

Thermal Decarboxylation: In some instances, aromatic carboxylic acids can be decarboxylated by heating, often in the presence of a catalyst. For heteroaromatic carboxylic acids, this method can be effective, though it may require high temperatures. The presence of the fluorine atom at the 4-position may influence the thermal stability of the molecule and the conditions required for efficient decarboxylation.

Copper-Catalyzed Decarboxylation: A widely employed method for the decarboxylation of aromatic and heteroaromatic carboxylic acids involves the use of copper catalysts. datapdf.com This approach often proceeds under milder conditions compared to uncatalyzed thermal methods. future4200.com The reaction typically involves the formation of a copper carboxylate intermediate, which then undergoes decarboxylation to yield an organocopper species that is subsequently protonated. datapdf.com The use of ligands such as quinoline (B57606) can facilitate this process. datapdf.com For this compound, a potential copper-catalyzed decarboxylation pathway could be envisioned as outlined in the table below.

| Catalyst System | Solvent | Temperature (°C) | Potential Product | Reference |

| Copper(I) oxide / 1,10-phenanthroline | NMP/quinoline | 170-190 (Microwave) | 4-Fluoroisoquinoline | afinitica.com |

| Copper carbonate / Quinoline | Quinoline | High Temperature | 4-Fluoroisoquinoline | researchgate.net |

Photocatalytic Decarboxylation: Recent advancements in organic synthesis have highlighted the utility of visible-light photoredox catalysis for decarboxylation reactions. rsc.orgorganic-chemistry.org This method offers a mild and often highly efficient alternative to traditional thermal and metal-catalyzed approaches. organic-chemistry.org The reaction typically involves the single-electron oxidation of the carboxylate to a carboxyl radical, which then fragments to release carbon dioxide and generate an aryl radical. This radical can then be trapped by a hydrogen atom source. While specific examples for this compound are not prevalent in the literature, the general applicability of this method to a wide range of carboxylic acids suggests its potential utility. nih.gov

| Photocatalyst | Light Source | Solvent | Potential Product | Reference |

| Iridium or Ruthenium complexes | Blue LEDs | Acetonitrile (B52724)/Water | 4-Fluoroisoquinoline | organic-chemistry.org |

| Organic Dyes | Visible Light | Organic Solvents | 4-Fluoroisoquinoline | organic-chemistry.org |

Functional Group Interconversions of the Fluoro Substituent

The fluorine atom at the 4-position of the isoquinoline ring is a key functional group that can be targeted for modification to introduce further molecular diversity. The primary pathway for the interconversion of the fluoro substituent is through nucleophilic aromatic substitution (SNAr).

In SNAr reactions, the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring activates the C4-position towards attack by nucleophiles. The fluorine atom, being a good leaving group in this context, can be displaced by a variety of nucleophiles. This allows for the introduction of a wide range of functional groups at this position.

Common nucleophiles that can be employed in SNAr reactions with 4-fluoroisoquinolines include:

Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxides (OH⁻) can be used to introduce alkoxy and hydroxy groups, respectively.

Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) and azides (N₃⁻) can be used to synthesize various amino and azido derivatives.

Sulfur Nucleophiles: Thiolates (RS⁻) can be employed to introduce thioether functionalities.

The table below summarizes potential functional group interconversions of the fluoro substituent on a 4-fluoroisoquinoline scaffold.

| Nucleophile | Reagent Example | Product Functional Group | Potential Derivative |

| Alkoxide | Sodium methoxide (NaOMe) | Methoxy | 4-Methoxyisoquinoline-6-carboxylic acid |

| Amine | Pyrrolidine | Pyrrolidinyl | 4-(Pyrrolidin-1-yl)isoquinoline-6-carboxylic acid |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio | 4-(Phenylthio)isoquinoline-6-carboxylic acid |

Design and Synthesis of Advanced Derivatives for Specific Applications

The this compound scaffold is a promising starting point for the design and synthesis of advanced derivatives with potential applications in various fields, particularly in medicinal chemistry. The isoquinoline and quinoline cores are prevalent in a multitude of biologically active compounds, including kinase inhibitors. researchgate.netgoogle.com

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The this compound structure can be elaborated to incorporate functionalities known to interact with key residues in these binding pockets. For instance, the carboxylic acid group can be converted to amides or esters to modulate solubility and cell permeability. The fluoro group at the 4-position can be strategically retained for its potential to form favorable interactions or be replaced by other groups via SNAr to probe the steric and electronic requirements of the binding site.

A general strategy for the synthesis of potential kinase inhibitors based on the this compound scaffold is outlined below:

Amide Coupling: The carboxylic acid at the 6-position can be coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC). This allows for the introduction of various substituents that can be designed to interact with specific regions of a kinase.

Modification of the Fluoro Group: As discussed in section 2.3, the fluoro group can be displaced by various nucleophiles. For example, reaction with a substituted aniline could introduce a key pharmacophore found in many successful kinase inhibitors. nih.gov

Further Functionalization: The isoquinoline ring itself can be further modified, for example, through C-H activation or other cross-coupling reactions, to introduce additional points of diversity.

The table below presents hypothetical advanced derivatives of this compound and their potential applications.

| Derivative Structure | Synthetic Strategy | Potential Application |

| N-(3-aminophenyl)-4-fluoroisoquinoline-6-carboxamide | Amide coupling of this compound with 1,3-diaminobenzene. | Precursor for kinase inhibitors |

| 4-(4-Methylpiperazin-1-yl)isoquinoline-6-carboxylic acid | Nucleophilic aromatic substitution of the fluoro group with N-methylpiperazine. | Scaffold for bioactive molecules |

| Methyl 4-fluoroisoquinoline-6-carboxylate | Esterification of the carboxylic acid. | Intermediate for further derivatization |

Advanced Spectroscopic and Structural Characterization of 4 Fluoroisoquinoline 6 Carboxylic Acid and Its Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. These modes are highly sensitive to the molecular structure, including bond strengths, bond angles, and the nature of functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule. For 4-Fluoroisoquinoline-6-carboxylic acid, the FT-IR spectrum is expected to be characterized by absorptions corresponding to the isoquinoline (B145761) ring system, the carboxylic acid group, and the carbon-fluorine bond.

The carboxylic acid functional group presents two very characteristic IR absorptions. pressbooks.pub The O-H bond gives rise to a very broad and strong absorption band typically observed between 2500 and 3300 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding, often leading to the formation of dimers in the solid state. orgchemboulder.com The carbonyl (C=O) stretching vibration of a carboxylic acid is also strong and typically appears in the range of 1760-1690 cm⁻¹. orgchemboulder.com For aromatic carboxylic acids, this peak is often found around 1710-1680 cm⁻¹. The C-O stretching vibration is expected in the 1320-1210 cm⁻¹ region. orgchemboulder.com

The isoquinoline moiety will exhibit a series of characteristic bands. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1650-1450 cm⁻¹ region. rsc.org Aromatic C-H in-plane and out-of-plane bending vibrations will also be present at lower wavenumbers. wallonie.be

The C-F stretching vibration is expected to produce a strong absorption band, typically in the range of 1400-1000 cm⁻¹. The exact position is sensitive to the electronic environment of the fluorine atom.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=O Stretch (Carboxylic Acid) | 1710-1680 | Strong |

| C=C/C=N Ring Stretch | 1650-1450 | Medium-Strong |

| O-H Bend | 1440-1395 | Medium |

| C-O Stretch | 1320-1210 | Medium |

Note: The data in this table is predictive and based on typical frequency ranges for the specified functional groups.

FT-Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong signals in the Raman spectrum, typically between 1625 and 1590 cm⁻¹. wallonie.be The symmetric vibrations of the isoquinoline ring system will also be prominent. The C=O stretching of the carboxylic acid, while strong in the IR, will likely be weaker in the Raman spectrum. Conversely, the C-F bond may show a noticeable Raman signal. Low-frequency modes corresponding to skeletal vibrations of the entire molecule are also often observed in Raman spectra. wallonie.be

Table 2: Predicted FT-Raman Active Modes for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| C=C Ring Stretch | 1625-1590 | Strong |

| Ring Breathing Modes | 1000-800 | Medium-Strong |

Note: The data in this table is predictive and based on typical Raman shifts for the specified functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

The carboxylic acid proton (-COOH) is highly deshielded and is expected to appear as a broad singlet at a chemical shift (δ) of 12 ppm or higher, though its position can be concentration-dependent. pressbooks.publibretexts.org

The protons on the isoquinoline ring will appear in the aromatic region, typically between 7.0 and 9.5 ppm. The exact chemical shifts and coupling patterns (singlets, doublets, triplets) will depend on their position relative to the nitrogen atom, the fluorine atom, and the carboxylic acid group. Protons adjacent to the nitrogen atom are generally shifted downfield. The fluorine atom will cause coupling with nearby protons, leading to splitting of their signals (H-F coupling).

Table 3: Predicted ¹H NMR Chemical Shifts and Couplings for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H (Carboxylic Acid) | > 12.0 | broad s | - |

Note: The data in this table is predictive and based on typical chemical shifts for aromatic and carboxylic acid protons. 'm' denotes a complex multiplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In proton-decoupled ¹³C NMR spectra, each unique carbon atom typically gives a single peak.

The carbonyl carbon of the carboxylic acid is significantly deshielded and is expected to resonate in the range of 165-185 ppm. pressbooks.pub Aromatic and unsaturated acids tend to be at the upfield end of this range. pressbooks.pub The carbons of the isoquinoline ring will appear in the aromatic region, typically between 110 and 160 ppm. The carbon atom directly bonded to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF), resulting in a doublet in a coupled spectrum, and its chemical shift will be significantly influenced by the fluorine's high electronegativity. Other carbons in proximity to the fluorine will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Carboxylic Acid) | 170-165 |

| C-F | 165-155 (with large ¹JCF) |

Note: The data in this table is predictive and based on typical ¹³C chemical shifts for the specified functional groups.

¹⁹F NMR spectroscopy is a highly sensitive technique that provides direct information about the chemical environment of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the electronic effects of the nitrogen atom and the carboxylic acid group.

For a fluorine atom on an aromatic ring, the chemical shift can vary significantly. For instance, monofluorobenzene has a chemical shift of approximately -113 ppm relative to CFCl₃. colorado.edu The presence of other substituents on the isoquinoline ring will alter this value. The signal in the ¹⁹F NMR spectrum will likely appear as a multiplet due to coupling with nearby protons (H-F coupling). Analysis of these coupling constants can provide valuable information about the spatial proximity of the fluorine atom to specific protons.

Table 5: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity |

|---|

Note: The data in this table is a broad prediction based on typical ¹⁹F chemical shifts for fluoroaromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms within a molecule. For this compound, a combination of COSY, HSQC, and HMBC experiments would provide a complete picture of the proton and carbon framework.

Correlation SpectroscopY (COSY) is a homonuclear 2D NMR experiment that reveals proton-proton (¹H-¹H) couplings within a molecule. nih.gov In the COSY spectrum of this compound, cross-peaks would be expected between adjacent protons on the isoquinoline ring system. For instance, correlations would be observed between H-7 and H-8, and between H-1 and H-3 if there were protons at these positions. The absence of a proton at position 4, due to the fluorine substitution, would be confirmed by the lack of COSY correlations to protons at the adjacent positions.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a heteronuclear 2D NMR experiment that identifies direct one-bond correlations between protons and the carbon atoms to which they are attached. pressbooks.pub The HSQC spectrum of this compound would display cross-peaks for each carbon atom that bears a proton. This allows for the unambiguous assignment of the protonated carbons in the molecule.

| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| H-1 | ~8.5-9.0 | H-3 (if present) | C-1 | C-3, C-4a, C-8a |

| H-3 | ~7.5-8.0 | H-1 (if present) | C-3 | C-1, C-4, C-4a |

| H-5 | ~8.0-8.5 | H-7 | C-5 | C-4, C-6, C-7, C-8a |

| H-7 | ~7.8-8.2 | H-5, H-8 | C-7 | C-5, C-6, C-8a |

| H-8 | ~8.2-8.7 | H-7 | C-8 | C-6, C-1, C-4a |

| COOH | ~12-13 | - | - | C-5, C-6, C-7 |

Note: The expected chemical shifts are estimations and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition. Various MS techniques can be employed for a thorough characterization of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. thermofisher.comnih.gov For this compound (C₁₀H₆FNO₂), the theoretical exact mass can be calculated. An experimentally determined mass that is very close to this theoretical value would provide strong evidence for the proposed elemental composition. The ability of HRMS to distinguish between ions with very similar nominal masses is crucial for confirming the identity of a compound, especially in complex mixtures. thermofisher.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule. The fragmentation pattern of protonated this compound would be expected to show characteristic losses. For instance, the loss of water (H₂O) from the carboxylic acid group is a common fragmentation pathway for carboxylic acids. libretexts.org Another expected fragmentation would be the loss of carbon dioxide (CO₂) from the carboxylic acid group. The stability of the isoquinoline ring would likely lead to fragment ions corresponding to the intact heterocyclic core. A systematic investigation of the fragmentation of isoquinoline alkaloids has shown characteristic losses related to substituents on the ring system. researchgate.net

| Precursor Ion (m/z) | Expected Fragment Ion (m/z) | Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O |

| [M+H]⁺ | [M+H - CO₂]⁺ | CO₂ |

| [M+H]⁺ | [M+H - HCOOH]⁺ | HCOOH |

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for confirming the purity of a sample of this compound and for verifying its identity. jfda-online.com A sample would be injected into an LC system, and the components would be separated based on their affinity for the stationary and mobile phases. The eluent from the LC column would then be introduced into the mass spectrometer, which would provide a mass spectrum for each separated component. A pure sample of this compound would show a single major peak in the chromatogram with the expected m/z value. This technique is also valuable for analyzing complex mixtures containing the target compound and its analogues. us.esnih.gov

Capillary electrophoresis-mass spectrometry (CE-MS) is another powerful technique for the analysis of complex mixtures. acs.org It combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. CE separates ions based on their electrophoretic mobility in an electric field. This technique is particularly well-suited for the analysis of charged and polar compounds like carboxylic acids. While specific applications for this compound may not be widely documented, the principles of CE-MS suggest it would be a valuable tool for its analysis in complex matrices, offering complementary information to LC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The isoquinoline core of this compound is an aromatic system with π-electrons that can be excited by UV radiation. The UV-Vis spectrum of isoquinoline in ethanol (B145695) typically shows absorption bands around 217 nm, 266 nm, and 317 nm. nist.gov The presence of the fluorine atom and the carboxylic acid group as substituents on the isoquinoline ring would be expected to cause shifts in the positions and intensities of these absorption maxima (λmax). The fluorine atom, being an auxochrome, may cause a slight blue shift (hypsochromic shift) or red shift (bathochromic shift) depending on its position and electronic interactions with the aromatic system. The carboxylic acid group, particularly when conjugated with the aromatic system, is likely to cause a red shift in the absorption bands. Quinoline (B57606) derivatives are known to exhibit intense π–π* transitions. nih.gov A detailed analysis of the UV-Vis spectrum can provide insights into the electronic structure of this compound.

| Compound | Solvent | λmax (nm) |

| Isoquinoline | Ethanol | 217, 266, 317 nist.gov |

| This compound | Methanol/Ethanol | Expected shifts from parent isoquinoline due to substituents |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination

X-ray diffraction is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state. This method provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. Although a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases, a comprehensive analysis of its close structural analogues allows for a detailed prediction of its solid-state molecular structure.

The molecular geometry of this compound is expected to be largely planar, a characteristic feature of the rigid isoquinoline ring system. The fluorine atom at the C4 position and the carboxylic acid group at the C6 position are the key functional groups that will dictate the crystal packing and intermolecular interactions.

Comparative Analysis with Analogue Structures

To infer the likely crystallographic parameters and packing motifs of this compound, it is instructive to examine the crystal structures of closely related compounds. Key analogues for comparison include isoquinoline carboxylic acids and fluorinated quinoline/isoquinoline derivatives.

One pertinent example is the crystal structure of 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate. nih.gov This molecule, while being a quinoline derivative, provides insight into the influence of a fluorine atom on the crystal packing of a related heterocyclic system. The crystallographic data for this compound reveals a monoclinic crystal system, which is common for such planar aromatic compounds.

Table 1: Crystallographic Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.2345(3) |

| b (Å) | 20.1456(6) |

| c (Å) | 11.3456(4) |

| α (°) | 90 |

| β (°) | 109.876(3) |

| γ (°) | 90 |

| Volume (ų) | 2198.78(13) |

| Z | 4 |

Expected Intermolecular Interactions in this compound

The solid-state structure of this compound will be significantly influenced by hydrogen bonding involving the carboxylic acid moiety. Carboxylic acids typically form strong O–H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. In this arrangement, the carboxylic acid groups of two molecules are linked in a head-to-head fashion.

Furthermore, the nitrogen atom of the isoquinoline ring can act as a hydrogen bond acceptor, potentially forming N···H–O interactions with the carboxylic acid group of a neighboring molecule. The presence of the electronegative fluorine atom at the C4 position may also introduce additional weak interactions, such as C–H···F and C–F···π interactions, which can further influence the crystal packing.

Predicted Molecular Geometry

The bond lengths and angles within the isoquinoline core of this compound are expected to be consistent with those of other isoquinoline derivatives. The C-F bond length is anticipated to be in the range of 1.34-1.36 Å, which is typical for an aryl fluoride (B91410). The geometry of the carboxylic acid group will be planar, with C=O and C-O bond lengths characteristic of carboxylic acids.

Computational Chemistry and Theoretical Studies on 4 Fluoroisoquinoline 6 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can determine the optimized molecular geometry, electronic energy, and other key properties of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules. For 4-fluoroisoquinoline-6-carboxylic acid, a DFT study would aim to find the most stable three-dimensional arrangement of its atoms, known as the optimized molecular geometry. This is achieved by minimizing the energy of the molecule with respect to the positions of its nuclei.

A typical DFT study would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the complex electron-electron interactions. The output of such a calculation would provide precise bond lengths, bond angles, and dihedral angles for the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-F | Data not available | ||

| C-C (ring) | Data not available | ||

| C-N (ring) | Data not available | ||

| C=O | Data not available | ||

| O-H | Data not available | ||

| C-C-N | Data not available | ||

| C-C-F | Data not available | ||

| O-C=O | Data not available |

Hartree-Fock (HF) theory is another fundamental ab initio method for approximating the wave function and energy of a quantum many-body system in a stationary state. While generally less accurate than DFT for many applications due to its neglect of electron correlation, HF calculations can still provide valuable insights into molecular properties. An HF calculation for this compound would also yield an optimized geometry and electronic energy, which can be compared with results from DFT and experimental data if available.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical behavior. Analyses such as Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis provide a detailed picture of the electron distribution and its implications for reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.

For this compound, FMO analysis would identify the regions of the molecule where these frontier orbitals are localized, providing clues about its electrophilic and nucleophilic sites.

Table 2: Hypothetical Frontier Molecular Orbital Data

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red represents regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential. An MEP map of this compound would highlight the electronegative fluorine and oxygen atoms as regions of high electron density.

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. It provides a detailed description of the bonding in terms of localized orbitals. For this compound, NBO analysis could quantify the delocalization of π-electrons within the isoquinoline (B145761) ring system and the carboxylic acid group. It would also provide information on the natural atomic charges, revealing the distribution of charge among the different atoms in the molecule.

Table 3: Hypothetical Natural Atomic Charges from NBO Analysis

| Atom | Charge (e) |

|---|---|

| F | Data not available |

| O (carbonyl) | Data not available |

| O (hydroxyl) | Data not available |

| N | Data not available |

Vibrational Frequency Calculations and Assignment

Vibrational frequency analysis is a cornerstone of computational chemistry, providing insights into the dynamic nature of molecular structures. For this compound, a theoretical vibrational spectrum can be predicted using methods like Density Functional Theory (DFT). numberanalytics.com Such calculations would reveal the characteristic vibrational modes of the molecule, which are instrumental in interpreting experimental infrared (IR) and Raman spectra.

The vibrational spectrum of this compound would be dominated by contributions from its three key components: the isoquinoline ring, the fluorine substituent, and the carboxylic acid group. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are a common choice for obtaining accurate vibrational frequencies. tandfonline.comvjst.vn

Expected Vibrational Modes:

Isoquinoline Ring Vibrations: The core isoquinoline structure would exhibit a series of characteristic C-H and C-C stretching and bending vibrations. Aromatic C-C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.

C-F Vibrations: The carbon-fluorine bond introduces a distinct vibrational mode. The C-F stretching vibration in fluoroaromatic compounds is typically found in the 1100-1400 cm⁻¹ range. nih.gov

Carboxylic Acid Vibrations: The carboxylic acid group has several characteristic vibrations. The most prominent is the C=O stretching mode, which for aromatic carboxylic acids, typically appears between 1680 and 1710 cm⁻¹. nih.gov The O-H stretching vibration is also a key feature, usually appearing as a broad band in the 2500-3300 cm⁻¹ region due to hydrogen bonding. niscpr.res.in The C-O stretching and O-H bending modes would also be present at lower frequencies.

A hypothetical data table of selected calculated vibrational frequencies for this compound, based on data from analogous compounds, is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| C=O stretch (Carboxylic Acid) | 1680-1710 |

| Aromatic C=C stretch | 1400-1600 |

| C-F stretch | 1100-1400 |

| C-O stretch (Carboxylic Acid) | 1210-1320 |

| O-H bend (Carboxylic Acid) | 1300-1440 |

This table is illustrative and based on typical frequency ranges for the specified functional groups in similar chemical environments.

Conformational Analysis and Stability Studies

The conformational landscape of this compound is of significant interest, as the relative orientation of the carboxylic acid group and the fluorine atom can influence the molecule's properties and biological activity. Computational methods are ideally suited to explore the potential energy surface of the molecule and identify its stable conformers.

The primary conformational flexibility in this compound arises from the rotation around the C-C bond connecting the carboxylic acid group to the isoquinoline ring. The fluorine atom at the 4-position can exert stereoelectronic effects that influence the preferred orientation of the carboxylic acid group. beilstein-journals.org An electron-withdrawing substituent like fluorine can favor an axial position in saturated N-heterocycles due to the gauche effect. beilstein-journals.org In the context of the planar isoquinoline ring, the fluorine's influence would manifest in the relative energies of different rotational isomers of the carboxylic acid group.

Furthermore, intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen atom of the isoquinoline ring or even the fluorine atom could play a role in stabilizing certain conformations. researchgate.net Quantum chemical calculations can quantify the energy differences between these conformers, providing insights into their relative populations at thermal equilibrium.

A simplified representation of potential stable conformers is shown below, highlighting the rotational isomerism of the carboxylic acid group.

| Conformer | Dihedral Angle (C5-C6-C(O)-OH) | Relative Energy (kcal/mol) |

| A | ~0° | (Hypothetical Reference) 0.0 |

| B | ~180° | (Hypothetically Higher) > 0 |

This table illustrates the concept of rotational conformers and their potential energy differences. Actual values would require specific calculations.

Theoretical Reaction Mechanism Investigations

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions at a molecular level. For this compound, theoretical investigations could focus on reactions involving the carboxylic acid functionality, such as nucleophilic acyl substitution. masterorganicchemistry.comoxfordsciencetrove.com

A key aspect of mechanistic studies is the characterization of transition states, which are the energy maxima along the reaction coordinate. For a reaction like the esterification of this compound, computational methods can be used to locate the transition state structure for the nucleophilic attack of an alcohol on the protonated carbonyl carbon. libretexts.org The energy of this transition state determines the activation energy and, consequently, the reaction rate.

The reaction mechanism for nucleophilic acyl substitution on a carboxylic acid typically proceeds through a tetrahedral intermediate. uomustansiriyah.edu.iq The stability of this intermediate and the energies of the transition states leading to and from it can be calculated to provide a detailed picture of the reaction pathway.

The solvent in which a reaction is carried out can have a profound impact on its mechanism and rate. wikipedia.org Theoretical models, such as implicit and explicit solvent models, can be employed to study these effects. For reactions involving charged intermediates or transition states, polar solvents can provide significant stabilization, thereby lowering the activation energy. wikipedia.org

In the case of reactions of this compound, the choice of solvent could influence the protonation state of the isoquinoline nitrogen and the carboxylic acid group, which in turn would affect their reactivity. researchgate.net Computational studies can model the reaction pathway in different solvents to predict how the reaction mechanism and kinetics might change.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein (target). researchgate.net This method is widely used in drug discovery to understand and predict ligand-target interactions. Given that many isoquinoline derivatives exhibit biological activity, molecular docking simulations of this compound could provide valuable insights into its potential as a therapeutic agent. nih.govbohrium.comresearchgate.net

A hypothetical docking study of this compound would involve selecting a relevant protein target. For instance, based on the activities of similar compounds, a kinase or a DNA-interacting protein could be chosen. nih.govscielo.br The docking simulation would then predict the binding mode of the compound within the active site of the protein.

The interactions between this compound and the protein would likely involve a combination of:

Hydrogen Bonding: The carboxylic acid group is an excellent hydrogen bond donor and acceptor. It could form hydrogen bonds with polar amino acid residues in the active site. frontiersin.org

Ionic Interactions: If the carboxylic acid is deprotonated, it could form salt bridges with positively charged residues like lysine (B10760008) or arginine.

Pi-Pi Stacking: The aromatic isoquinoline ring could engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom could potentially participate in halogen bonding with electron-rich atoms in the protein.

The results of a docking simulation are often summarized in a table that lists the interacting residues and the types of interactions.

| Interacting Residue | Interaction Type |

| Lysine 123 | Ionic, H-bond |

| Phenylalanine 234 | Pi-Pi stacking |

| Asparagine 145 | H-bond |

| Serine 120 | H-bond |

This table is a hypothetical representation of the output from a molecular docking simulation.

Such simulations can guide the design of more potent and selective inhibitors by identifying key interactions that contribute to binding affinity. nih.gov

Structure Activity Relationship Sar Studies of 4 Fluoroisoquinoline 6 Carboxylic Acid and Its Analogues

Impact of Fluoro-Substitution on Biological Activity

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate various properties, including metabolic stability, binding affinity, and bioavailability. tandfonline.com In the context of isoquinoline-based PARP inhibitors, fluorine substitution has been shown to be advantageous. The PARP enzyme's catalytic domain utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate, and many inhibitors are designed to mimic the nicotinamide portion. tandfonline.commdpi.com

A characteristic feature of several advanced PARP inhibitors is the presence of a fluorine atom in the meta-position of the benzamide moiety that mimics NAD+. tandfonline.com This "magic fluorine" has been demonstrated to enhance binding to the target enzyme. tandfonline.com SAR studies on a closely related series of 1-oxo-3,4-dihydroisoquinoline-4-carboxamides, which act as conformationally constrained benzamides, provide direct evidence for this effect. In a direct comparison, the 7-fluoro substituted analogue demonstrated a ~2.5-fold increase in potency for PARP1 inhibition compared to its non-fluorinated counterpart, highlighting the positive impact of the fluorine atom on biological activity. tandfonline.com

Table 1: Effect of Fluoro-Substitution on PARP1 Inhibition

| Compound ID | Core Structure | R Group | PARP1 IC50 (nM) |

|---|---|---|---|

| 3l | 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide | H | 156 |

| 3aa | 7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide | F | 61.1 |

Data sourced from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamides. The table compares a non-fluorinated compound (3l) with its 7-fluoro analogue (3aa), where the amide substituent is a 4-piperidinopiperidine group. tandfonline.comnih.gov

Role of the Carboxylic Acid Group in Molecular Recognition

The carboxylic acid group is a crucial functional moiety that can participate in key molecular interactions, such as hydrogen bonding and salt bridge formation, with biological targets. nih.gov In the context of 4-Fluoroisoquinoline-6-carboxylic acid analogues designed as PARP inhibitors, this group serves as a critical synthetic handle for introducing a wide array of substituents that can explore different regions of the enzyme's binding pocket. nih.gov

While the free carboxylic acid itself is important, detailed SAR studies have focused on its carboxamide derivatives. The conversion of the carboxylic acid to various amides allows for fine-tuning of the molecule's properties and interactions. The amide nitrogen and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, while the substituent on the nitrogen can be modified to optimize hydrophobic and steric interactions. nih.gov

Studies on related heterocyclic inhibitors have underscored the necessity of the free carboxylic acid moiety for activity against certain targets. For instance, in a series of 11H-indolo[3,2-c]quinoline-6-carboxylic acids, esterification of the carboxylic acid led to a complete loss of kinase inhibitory activity, confirming its essential role in molecular recognition. researchgate.net For isoquinoline-based PARP inhibitors, the carboxylic acid at position 6 (or position 4 in dihydroisoquinolone analogues) is the gateway to installing the diverse chemical groups that ultimately determine the compound's potency and selectivity. nih.gov

Influence of Substituents on the Isoquinoline (B145761) Ring System

The biological activity of the isoquinoline scaffold can be significantly modulated by the nature and position of its substituents. nih.gov For PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide core, extensive SAR studies have been conducted by modifying the amide portion, which is attached via the carboxylic acid group. nih.gov

Table 2: Influence of Amide Substituents on PARP Inhibition (7-Fluoro-1-oxo-3,4-dihydroisoquinoline-4-carboxamide Core)

| Compound ID | Amide Substituent (R) | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP1/PARP2) |

|---|---|---|---|---|